

A Technical Guide to the Spectral Analysis of 2-PhenylOctane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-PhenylOctane

Cat. No.: B13413545

[Get Quote](#)

This technical guide provides a comprehensive overview of the spectral data for **2-phenylOctane** ($C_{14}H_{22}$), including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols are provided, and the relationship between these analytical techniques and the structural information they yield is illustrated. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Data Presentation

The following sections summarize the key spectral data for **2-phenylOctane**. The data is presented in tabular format for clarity and ease of comparison.

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Below are the predicted 1H and ^{13}C NMR spectral data for **2-phenylOctane**.

Note: The following NMR data are predicted based on established chemical shift ranges and data from structurally similar compounds. Actual experimental values may vary slightly.

Table 1: Predicted 1H NMR Data for **2-PhenylOctane**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~ 7.30 - 7.15	Multiplet	5H	Aromatic protons (C ₆ H ₅)
~ 2.70	Sextet	1H	Methine proton (-CH-)
~ 1.60	Multiplet	2H	Methylene protons (-CH ₂ -) adjacent to the methine
~ 1.30 - 1.20	Multiplet	8H	Methylene protons (-CH ₂ -) of the alkyl chain
~ 1.20	Doublet	3H	Methyl protons (-CH ₃) adjacent to the methine
~ 0.88	Triplet	3H	Terminal methyl protons (-CH ₃) of the alkyl chain

Table 2: Predicted ¹³C NMR Data for **2-Phenyloctane**

Chemical Shift (δ) ppm	Assignment
~ 146	Aromatic Quaternary Carbon (C-ipso)
~ 128	Aromatic CH Carbons (C-meta)
~ 127	Aromatic CH Carbons (C-ortho)
~ 126	Aromatic CH Carbon (C-para)
~ 40	Methine Carbon (-CH-)
~ 36	Methylene Carbon (-CH ₂ -) adjacent to the methine
~ 32	Methylene Carbon (-CH ₂ -)
~ 29	Methylene Carbon (-CH ₂ -)
~ 27	Methylene Carbon (-CH ₂ -)
~ 23	Methylene Carbon (-CH ₂ -)
~ 22	Methyl Carbon (-CH ₃) adjacent to the methine
~ 14	Terminal Methyl Carbon (-CH ₃)

IR spectroscopy is used to identify the functional groups present in a molecule. The following table presents characteristic IR absorption bands for **2-phenyloctane**, based on data for its isomer, 1-phenyloctane, as the functional groups are identical.

Table 3: Representative IR Spectral Data for **2-Phenyloctane**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3085 - 3025	Medium	Aromatic C-H Stretch
2955 - 2850	Strong	Aliphatic C-H Stretch
1605, 1495, 1450	Medium-Weak	Aromatic C=C Bending
750, 695	Strong	C-H Out-of-Plane Bending (Monosubstituted Benzene)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The expected electron ionization (EI) mass spectrum of **2-phenyloctane** would exhibit a molecular ion peak and several characteristic fragment ions.

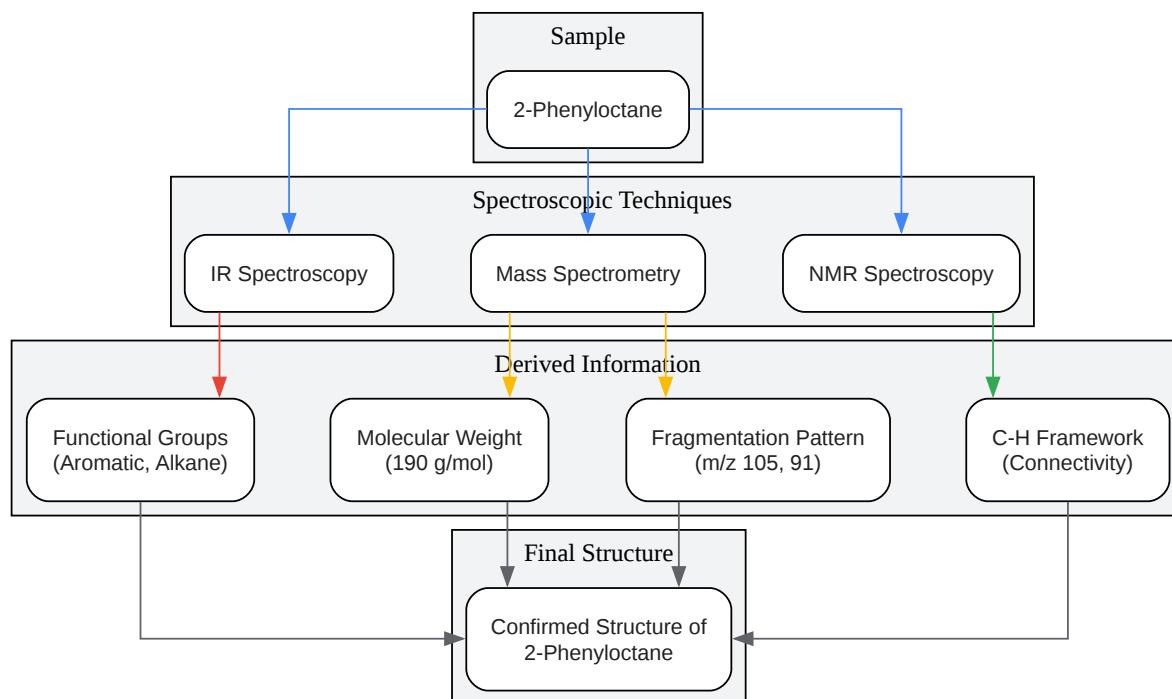
Table 4: Expected Mass Spectrometry Fragmentation Data for **2-Phenyloctane**

m/z	Proposed Fragment Ion	Structure
190	Molecular Ion $[M]^+$	$[C_{14}H_{22}]^+$
105	Benzylic cleavage	$[C_8H_9]^+$
91	Tropylium ion	$[C_7H_7]^+$
77	Phenyl cation	$[C_6H_5]^+$

Experimental Protocols

The following are detailed protocols for the acquisition of spectral data for a liquid sample such as **2-phenyloctane**.

- Sample Preparation:
 - Accurately weigh approximately 5-10 mg of **2-phenyloctane**.
 - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, $CDCl_3$) in a clean, dry vial.
 - Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing ($\delta = 0.00$ ppm).
 - Transfer the solution to a standard 5 mm NMR tube.
- Data Acquisition:
 - Place the NMR tube in the spectrometer.
 - Acquire 1H and ^{13}C NMR spectra according to the instrument's standard operating procedures. For ^{13}C NMR, broadband proton decoupling is typically used to simplify the


spectrum to single lines for each unique carbon.

- Sample Preparation (Neat Liquid):
 - Place one to two drops of **2-phenyloctane** directly onto the surface of a salt plate (e.g., NaCl or KBr).
 - Carefully place a second salt plate on top to create a thin liquid film.
- Data Acquisition:
 - Place the salt plate assembly in the sample holder of the IR spectrometer.
 - Record the spectrum, typically in the range of 4000-400 cm^{-1} .
 - Acquire a background spectrum of the clean, empty salt plates to subtract from the sample spectrum.
- Sample Preparation:
 - Prepare a dilute solution of **2-phenyloctane** (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.
- Instrumentation and Conditions:
 - Gas Chromatograph (GC):
 - Injector: Split/splitless injector at 250 °C.
 - Carrier Gas: Helium at a constant flow rate.
 - Oven Temperature Program: Start at a suitable temperature (e.g., 50 °C), ramp to a final temperature (e.g., 280 °C) to ensure elution of the compound.
 - Mass Spectrometer (MS):
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Analyzer: Quadrupole or Time-of-Flight.

- Scan Range: m/z 40-400.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow of using different spectroscopic techniques to determine the structure of **2-phenyloctane**.

[Click to download full resolution via product page](#)

Caption: Workflow of structural elucidation for **2-phenyloctane**.

- To cite this document: BenchChem. [A Technical Guide to the Spectral Analysis of 2-Phenyloctane]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b13413545#spectral-data-for-2-phenyloctane-nmr-ir-mass-spec>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com